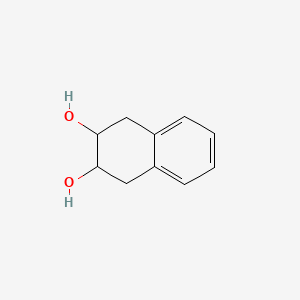

1,2,3,4-Tetrahydronaphthalene-2,3-diol

Übersicht

Beschreibung

1,2,3,4-Tetrahydronaphthalene, also known as Tetralin, is a hydrocarbon having the chemical formula C10H12 . It is a partially hydrogenated derivative of naphthalene and is a constituent of petroleum and coal tar . It is used in coal liquefaction and as an alternative to turpentine in paints and waxes .

Synthesis Analysis

Tetralin can be synthesized from naphthalene via a nickel-catalyzed selective hydrogenation process . Additionally, it has been reported that Tetralin can be degraded by Corynebacterium sp. strain C125, and by pyrolysis .Molecular Structure Analysis

The molecular structure of 1,2,3,4-Tetrahydronaphthalene consists of a bicyclic structure with a six-membered ring fused to a five-membered ring . The molecular weight is 132.2 g/mol .Chemical Reactions Analysis

Tetralin may react vigorously with strong oxidizing agents and may react exothermically with reducing agents to release hydrogen gas . It oxidizes readily in air to form unstable peroxides that may explode spontaneously .Physical and Chemical Properties Analysis

Tetralin is a colorless liquid . It has a vapor pressure of 0.18 mmHg at 20 °C and a density of 0.973 g/mL at 25 °C . The boiling point is 207 °C and the melting point is -35 °C .Wissenschaftliche Forschungsanwendungen

Downstream Processing of Biologically Produced Diols

A review focused on the downstream processing of biologically produced 1,3-propanediol and 2,3-butanediol, which are chemicals with potential applications similar to those of tetrahydronaphthalene derivatives. This research emphasizes the challenges and costs associated with the recovery and purification of these diols from fermentation broths. It suggests that advancements in separation technologies could benefit the production process of these and potentially chemically related compounds (Zhi-Long Xiu & A. Zeng, 2008).

Synthesis and Biological Activity of Secondary Metabolites

Another study explored the chemical composition and biological activity of secondary metabolites from Impatiens balsamina, which includes tetrahydronaphthalene derivatives among its constituents. The research highlights the diverse biological activities such as antiallergic, antitumor, and antimicrobial effects of these compounds. This review could provide insights into the potential applications of tetrahydronaphthalene derivatives in medicinal chemistry (D. S. Zolotykh et al., 2022).

Tetrahydroisoquinolines in Therapeutics

A review on tetrahydroisoquinolines, another class of compounds with a structural resemblance to tetrahydronaphthalenes, discusses their applications in therapeutics. It highlights the transition of these compounds from being recognized for their neurotoxicity to their potential as Parkinsonism-preventing agents and anticancer antibiotics. This review might offer a perspective on the evolving understanding and applications of structurally complex molecules in medicine (I. Singh & P. Shah, 2017).

Safety and Hazards

Tetralin is classified as Aquatic Chronic 2, Aspiration Toxicity 1, Carcinogenic 2, Eye Irritant 2, and Skin Irritant 2 . It has a flash point of 71 °C . It may cause cancer and is harmful if swallowed . It causes skin irritation and serious eye irritation . It is harmful to aquatic life with long-lasting effects .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

1,2,3,4-Tetrahydronaphthalene, also known as Tetralin, is a hydrocarbon and a partially hydrogenated derivative of naphthalene . .

Mode of Action

Tetralin, its parent compound, is known to act as a hydrogen-donor solvent .

Biochemical Pathways

Tetralin has been reported to be used in coal liquefaction , suggesting it may interact with biochemical pathways related to hydrocarbon metabolism.

Pharmacokinetics

Tetralin is known to have a vapor pressure of 034 hPa at 20 °C, suggesting it may be volatile .

Result of Action

Tetralin has been reported to be used in coal liquefaction , suggesting it may have applications in industrial processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,2,3,4-Tetrahydronaphthalene-2,3-diol. For instance, its parent compound, Tetralin, is known to react vigorously with strong oxidizing agents and may react exothermically with reducing agents to release hydrogen gas . It also oxidizes readily in air to form unstable peroxides that may explode spontaneously .

Biochemische Analyse

Biochemical Properties

1,2,3,4-Tetrahydronaphthalene-2,3-diol plays a crucial role in several biochemical reactions. It interacts with enzymes such as dioxygenases and dehydrogenases, which facilitate its conversion into other metabolites. For instance, Corynebacterium sp. strain C125 employs a dioxygenation strategy to introduce oxygen molecules into the aromatic ring structure of this compound before cleaving it at the extradiol position . These interactions highlight the compound’s role in microbial degradation pathways.

Cellular Effects

This compound influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes altering the structure and function of biological membranes due to its lipophilic nature . This can lead to changes in cell signaling and metabolic flux, ultimately affecting cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For example, the hydroxylation of the alicyclic ring of this compound by Pseudomonas stutzeri AS39 facilitates subsequent oxidation steps . These molecular interactions are critical for understanding the compound’s biochemical activity.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors to consider. Studies have shown that the compound can degrade over time, leading to changes in its effects on cellular function . Long-term exposure to this compound in in vitro or in vivo studies can result in alterations in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. For instance, high concentrations of this compound are particularly toxic to microbial cultures, hindering the isolation of pure cultures capable of utilizing the compound as a sole carbon and energy source . These dosage-dependent effects are crucial for understanding the compound’s safety and efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as dioxygenases and dehydrogenases, which facilitate its conversion into other metabolites. The microbial degradation of this compound by Pseudomonas stutzeri AS39 and Corynebacterium sp. strain C125 exemplifies the diverse enzymatic capabilities across bacterial species . These metabolic pathways are essential for understanding the compound’s role in biochemical processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its lipophilic nature allows it to accumulate within biological membranes, altering their structure and function . This can affect the compound’s localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell. Understanding the subcellular localization of this compound is crucial for elucidating its activity and function .

Eigenschaften

IUPAC Name |

1,2,3,4-tetrahydronaphthalene-2,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-4,9-12H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHTGPMXCRKCPTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CC2=CC=CC=C21)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30961832 | |

| Record name | 1,2,3,4-Tetrahydronaphthalene-2,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30961832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41597-55-1, 6970-78-1 | |

| Record name | trans-Tetraline-2,3-diol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90447 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC62093 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62093 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4-Tetrahydronaphthalene-2,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30961832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/no-structure.png)